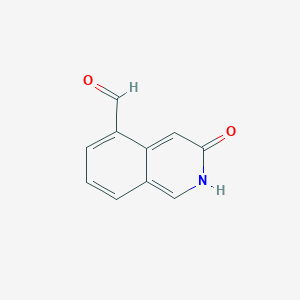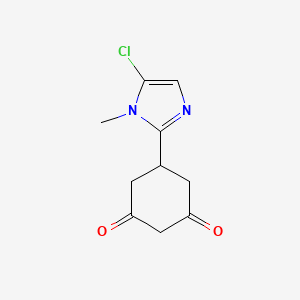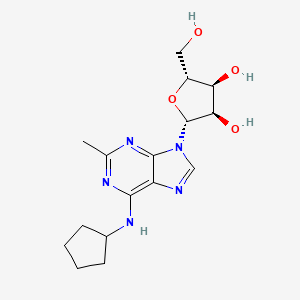
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxylation reagents.
Final Coupling: The phenyl ring with the trifluoromethoxy group is coupled with the azetidine ring under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce various substituted azetidine compounds.
Scientific Research Applications
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The azetidine ring may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing Polymers: These compounds share the trifluoromethoxy group and are used in electrochromic devices.
α-Trifluoromethylstyrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethoxy group.
Uniqueness
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is unique due to the combination of the azetidine ring and the trifluoromethoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(2S)-2-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m0./s1 |
InChI Key |
UBURPYDJKBHOKV-FVGYRXGTSA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)





![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)



![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)


![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)
